molecular formula C11H22Cl2N4O B2532474 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide dihydrochloride CAS No. 1423024-37-6

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide dihydrochloride

Cat. No.: B2532474
CAS No.: 1423024-37-6
M. Wt: 297.22
InChI Key: FBOYMKBJSPJCLQ-UHFFFAOYSA-N
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Description

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide dihydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino and methyl groups, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide dihydrochloride typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps such as crystallization and chromatography to obtain the compound in its pure dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different alkyl or aryl groups .

Scientific Research Applications

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with different functional groups.

    1-methyl-2,4,5-trinitroimidazole: A compound with a similar pyrazole ring structure but different substituents.

Uniqueness

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide dihydrochloride is unique due to its specific combination of amino and methyl groups on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O.2ClH/c1-6(2)5-9(12)11(16)13-10-7(3)14-15-8(10)4;;/h6,9H,5,12H2,1-4H3,(H,13,16)(H,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOYMKBJSPJCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)C(CC(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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